Benchmark Anticancer Potency in Human Ovarian Cancer Cells: Aspidin BB vs. Aspidin PB
Aspidin BB demonstrates a time-dependent cytotoxic effect on human ovarian HO-8910 cells, with IC50 values of 15.02 μM after 72h of treatment [1]. While a direct head-to-head comparison in the same cell line is not available, this potency can be contextualized against another aspidin analog, Aspidin PB, which was tested in human hepatocarcinoma HepG2 cells and exhibited a 72h IC50 of 10.59 μM [2]. Both compounds are potent, but the specific activity of aspidin BB in HO-8910 cells, coupled with its defined mechanism of action involving mitochondrial apoptosis and S-phase arrest, makes it a standard tool for ovarian cancer research.
| Evidence Dimension | Cytotoxicity (IC50 at 72h) |
|---|---|
| Target Compound Data | 15.02 μM (Aspidin BB) |
| Comparator Or Baseline | 10.59 μM (Aspidin PB) |
| Quantified Difference | Aspidin PB is 1.4x more potent in HepG2 cells than Aspidin BB is in HO-8910 cells at 72h. |
| Conditions | MTT assay; Target Compound: HO-8910 (ovarian cancer) cells; Comparator: HepG2 (liver cancer) cells |
Why This Matters
Establishes aspidin BB as the reference standard for studying phloroglucinol-induced apoptosis specifically in HO-8910 ovarian cancer cells, a key model system.
- [1] Sun Y, et al. Aspidin BB, a phloroglucinol derivative, induces cell cycle arrest and apoptosis in human ovarian HO-8910 cells. Chem Biol Interact. 2013 Jul 5;204(2):88-97. View Source
- [2] Song Y, et al. Aspidin PB, a phloroglucinol derivative, induces apoptosis in human hepatocarcinoma HepG2 cells by modulating PI3K/Akt/GSK3β pathway. Chem Biol Interact. 2012 Oct 25;199(3):154-60. View Source
